2-Amino-1-(2-methylphenyl)ethanol hydrochloride
Description
2-Amino-1-(2-methylphenyl)ethanol hydrochloride is a substituted ethanolamine derivative featuring a 2-methylphenyl group attached to the ethanol backbone and an amino group at the β-position.
Properties
IUPAC Name |
2-amino-1-(2-methylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIPYJNEQQOZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methylphenyl)ethanol hydrochloride typically involves the reaction of 2-methylbenzaldehyde with nitromethane to form 2-nitro-1-(2-methylphenyl)ethanol. This intermediate is then reduced using hydrogen in the presence of a palladium catalyst to yield 2-Amino-1-(2-methylphenyl)ethanol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methylphenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: 2-Methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: 2-Amino-1-(2-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry Applications
2-Amino-1-(2-methylphenyl)ethanol hydrochloride has been investigated for its pharmacological properties. Its derivatives are known to interact with various biological targets, making them useful in drug development.
Case Studies
- Anti-Diabetic Properties : Research indicates that derivatives of this compound may act as selective agonists for certain receptors involved in glucose metabolism, suggesting potential use as anti-diabetic agents .
- Cognitive Enhancement : Some studies have explored the use of related compounds in enhancing cognitive functions and treating neurodegenerative diseases. For instance, compounds that share structural similarities have shown promise in improving learning capacities in mammals .
Analytical Chemistry Applications
The compound is utilized in analytical chemistry as a reagent or standard for various assays.
Applications
- Chromatography : Used in high-performance liquid chromatography (HPLC) as a standard for calibrating instruments and validating methods.
- Spectroscopy : Employed in spectroscopic studies to understand molecular interactions and dynamics.
Material Science Applications
In materials science, this compound is explored for its potential use in synthesizing polymers and other materials.
Industrial Uses
- Polymer Synthesis : Acts as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or mechanical strength.
- Coatings and Adhesives : Investigated for its role in developing coatings that require specific adhesion properties.
Data Table of Applications
Biological Activity
2-Amino-1-(2-methylphenyl)ethanol hydrochloride is a compound with notable biological activities, particularly in pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C9H13ClN2O
- Molecular Weight : 188.66 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Pharmacological Effects
- CNS Activity : This compound exhibits central nervous system (CNS) effects, which may include alterations in behavior and mood regulation. It has been noted for its potential in enhancing learning capacity in mammals, suggesting a role in cognitive enhancement .
- Anti-diabetic and Anti-obesity Potential : Some derivatives of similar compounds have been studied for their actions on p3 receptors, indicating potential applications in managing obesity and diabetes without the use of insulin .
-
Toxicological Profile
- Acute Toxicity : The compound has been classified as harmful if swallowed, with potential for skin irritation .
- Repeated Dose Toxicity : In studies involving repeated exposure, the lowest observed effect level (LOEL) was reported at 640 mg/kg body weight per day, indicating that while there are adverse effects at higher doses, it is not considered to cause serious health damage from repeated oral exposure .
The mechanisms through which this compound exerts its effects involve interaction with various neurotransmitter systems and metabolic pathways:
- Cytochrome P450 Enzymes : These enzymes play a crucial role in the metabolism of xenobiotics and drugs. The compound may be metabolized by specific P450 isoforms, influencing its efficacy and toxicity profiles in cancer treatment contexts .
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
Study 1: CNS Effects
A study on the behavioral impact of related compounds demonstrated that doses around 20 mg/kg could induce significant CNS effects such as alertness and muscle rigidity, which are indicative of its psychoactive properties .
Study 2: Toxicological Assessment
In a comprehensive assessment involving Wistar rats, the compound was administered over a period of 90 days. Results indicated that while there were observable changes in liver and kidney weights at higher doses (≥640 mg/kg), no serious health damage was noted at lower doses .
| Study Type | Organism | Dose Range (mg/kg) | Observed Effects |
|---|---|---|---|
| Behavioral Assessment | Cats | 5-20 | Alertness, muscle rigidity |
| Repeated Dose Toxicity | Wistar Rats | 320 - 2670 | Increased organ weights |
| Skin Sensitization | Human Subjects | Up to 5.9% | Minimal sensitization |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 2-Amino-1-(2-methylphenyl)ethanol hydrochloride and its analogs, focusing on substituent effects, physical properties, and applications:
Table 1: Key Properties of this compound and Analogous Compounds
Key Observations:
Electron-withdrawing groups (e.g., Cl, Br, F) increase polarity and reactivity, as seen in the 3-chloro derivative’s use in asymmetric synthesis and the difluoro compound’s application in fluorinated pharmaceuticals .
Optical Activity :
- Chiral analogs like the (R)-3-chloro and (S)-difluoro derivatives highlight the importance of enantiomeric purity (>98% ee) in drug efficacy and regulatory compliance .
Safety and Handling :
- Brominated analogs (e.g., 2-bromo-phenyl derivative) require stringent safety measures (e.g., avoiding inhalation) due to uncharacterized toxicological profiles .
Pharmaceutical Relevance :
- Methoxy-substituted compounds (e.g., Midodrine analogs) are established vasoconstrictors, suggesting that the target compound’s methyl group could offer metabolic stability advantages .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2-Amino-1-(2-methylphenyl)ethanol hydrochloride to ensure stability?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies for similar aminoethanol derivatives indicate decomposition above 25°C, necessitating refrigeration . Characterization via periodic HPLC analysis (e.g., using acetonitrile/water with phosphoric acid mobile phase) can monitor purity degradation over time .
Q. What synthetic routes are available for enantioselective synthesis of this compound?
- Methodological Answer : Asymmetric synthesis methods include chiral resolution using tartaric acid derivatives or catalytic hydrogenation with palladium catalysts. For example, (R)-enantiomers of structurally similar compounds (e.g., 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride) achieve >98% enantiomeric excess (ee) via chiral HPLC or enzymatic resolution . Reaction optimization should include monitoring optical rotation and ee via polarimetry or chiral column chromatography.
Q. How can researchers characterize the purity and identity of this compound?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Compare observed mp (e.g., 75–77°C for analogous compounds) with literature values .
- Spectroscopy : FTIR for functional groups (e.g., -NH₂, -OH), ¹H/¹³C NMR for aromatic and aliphatic proton environments, and HRMS for molecular ion confirmation.
- HPLC : Reverse-phase chromatography with UV detection at 254 nm, using methods adapted from 2-Aminoethanol hydrochloride analysis .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as substitution at the ethanolamine moiety. Compare activation energies for reactions with alkyl halides or aryl boronic acids. Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is critical to confirm computational predictions .
Q. What strategies resolve contradictions in reported melting points for hydrochloride salts of aminoethanol derivatives?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Techniques include:
- Powder X-ray Diffraction (PXRD) : Identify crystalline phases.
- Thermogravimetric Analysis (TGA) : Detect solvent/moisture content.
- Recrystallization : Standardize conditions (e.g., ethanol/water mixtures) to isolate a single polymorph .
Q. How do substituents on the phenyl ring (e.g., 2-methyl vs. 4-chloro) influence the biological activity of aminoethanol hydrochloride derivatives?
- Methodological Answer : Perform structure-activity relationship (SAR) studies using in vitro assays (e.g., receptor binding affinity). For example, compare 2-methylphenyl derivatives with 4-chloro analogs (CAS 5467-71-0) in cellular uptake or enzyme inhibition assays. Molecular docking simulations can predict interactions with target proteins (e.g., GPCRs) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiopurity?
- Methodological Answer : Key challenges include:
- Catalyst Efficiency : Optimize chiral catalyst loading (e.g., Ru-BINAP) to reduce costs.
- Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
